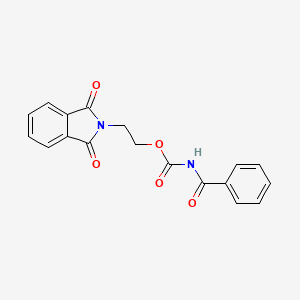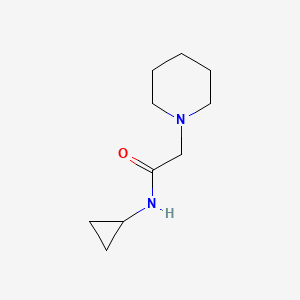![molecular formula C17H17FN4O2S B5964083 3-(6-fluoro-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5964083.png)
3-(6-fluoro-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(6-fluoro-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The indole ring is substituted with a fluorine atom at the 6-position and a propanamide group at the 3-position. The propanamide is further substituted with a thiadiazole ring, which is a heterocycle containing both sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several heterocycles and a variety of functional groups, including an amide, a thiadiazole, and a furan ring. These groups could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the thiadiazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, which could affect its solubility and distribution in the body if it were a drug .Orientations Futures
Propriétés
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c18-12-4-3-11-5-7-22(13(11)10-12)8-6-15(23)19-17-21-20-16(25-17)14-2-1-9-24-14/h3-5,7,10,14H,1-2,6,8-9H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXIIVCBKDNEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylbutyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5964031.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5964039.png)
![2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5964045.png)

![7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B5964049.png)
![2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B5964055.png)
![N-(4-bromophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5964060.png)
![2-({1-[4-(methylthio)benzyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5964064.png)


![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5964078.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5964096.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5964103.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5964108.png)